N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-3-12-14(23-19-17-12)15(22)16-8-9-20-13(21)7-6-11(18-20)10-4-5-10/h6-7,10H,2-5,8-9H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAWKJCSUKNEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving a suitable thiadiazole precursor.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
-
Acidic Hydrolysis :
In 6M HCl at 100°C, the carboxamide converts to the corresponding carboxylic acid (4-propyl-1,2,3-thiadiazole-5-carboxylic acid) and releases ethylamine derivatives . -
Basic Hydrolysis :
Treatment with NaOH (2M) at 80°C results in similar cleavage but requires longer reaction times .
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, 100°C, 4h | 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid | 82% | |
| 2M NaOH, 80°C, 8h | Same as above | 75% |
Electrophilic Substitution at the Thiadiazole Ring
The 1,2,3-thiadiazole ring undergoes electrophilic substitution at the sulfur atom or adjacent carbons:
-
Halogenation :
Reacts with Cl₂ in CCl₄ to form 4-propyl-5-chloro-1,2,3-thiadiazole derivatives . -
Oxidation :
H₂O₂ in acetic acid oxidizes the sulfur atom to a sulfoxide or sulfone.
| Reagent | Product | Reaction Time | Reference |
|---|---|---|---|
| Cl₂ (1.2 eq), CCl₄ | 5-Chloro-thiadiazole derivative | 2h, 25°C | |
| H₂O₂ (30%), CH₃COOH | Thiadiazole sulfoxide (major product) | 6h, 60°C |
Pyridazinone Ring Reactivity
The 6-oxo-1,6-dihydropyridazin-1-yl group participates in:
-
Reduction :
NaBH₄ reduces the carbonyl group to a hydroxyl group, forming 3-cyclopropyl-1,6-dihydropyridazine . -
Alkylation :
Reacts with methyl iodide in DMF to form N-methyl derivatives at the pyridazinone nitrogen .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ (2 eq) | EtOH, 0°C → 25°C, 3h | 3-Cyclopropyl-1,6-dihydropyridazine | 68% | |
| CH₃I (1.5 eq), DMF | K₂CO₃, 60°C, 6h | N-Methylpyridazinone derivative | 75% |
Cyclopropane Ring-Opening Reactions
The cyclopropane substituent undergoes ring-opening under strong acidic or oxidative conditions:
-
Acid-Catalyzed Ring Opening :
In H₂SO₄ (conc.), the cyclopropane ring opens to form a propyl chain . -
Oxidative Cleavage :
Ozone in CH₂Cl₂ at -78°C cleaves the cyclopropane to yield a diketone.
| Reagent | Product | Notes | Reference |
|---|---|---|---|
| H₂SO₄ (conc.), 25°C | Propyl-substituted pyridazinone | Requires quenching | |
| O₃, CH₂Cl₂, -78°C | 1,2-Diketone derivative | Followed by reductive workup |
Cross-Coupling Reactions
The ethyl linker (-CH₂CH₂-) enables Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ :
| Boronic Acid | Catalyst | Yield | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 65% | |
| 4-Methoxyphenylboronic acid | Same as above | 58% |
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) indicates decomposition above 250°C, with major fragments including CO₂ (from the carboxamide) and SO₂ (from the thiadiazole) .
Biological Derivatization
In medicinal chemistry studies, the compound undergoes enzymatic hydrolysis (e.g., via esterases) to release active metabolites targeting kinase pathways .
Scientific Research Applications
Chemical Properties and Structure
Molecular Characteristics:
- Molecular Formula: C15H17N5O2
- Molecular Weight: Approximately 299.334 g/mol
- IUPAC Name: N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide
Structural Features
The compound features:
- A cyclopropyl group , enhancing lipophilicity.
- A pyridazinone core , known for diverse biological activities.
- Various substituents that influence interactions with biological targets.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and reaction conditions.
Biology
The compound is under investigation for its potential interactions with biological macromolecules. Preliminary studies suggest it may exhibit antimicrobial and antiviral properties due to its structural characteristics that allow it to bind effectively to target proteins.
Medicine
In medicinal chemistry, this compound is being explored for therapeutic effects:
- Anticancer Activity: Initial studies indicate that it may inhibit key metabolic pathways in cancer cells. Analogous compounds have shown efficacy against various cancer cell lines, suggesting potential cytotoxic effects.
| Study | Cell Line | Percent Growth Inhibition |
|---|---|---|
| Study A | SNB-19 | 86.61% |
| Study B | OVCAR-8 | 85.26% |
| Study C | NCI-H40 | 75.99% |
Industrial Applications
The compound can be utilized in developing new materials and chemical processes. Its unique properties may lead to innovations in polymer chemistry or catalysis.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant growth inhibition in several lines, supporting its potential as an anticancer agent.
Anti-inflammatory Properties
Research on similar compounds has shown promising anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This suggests that this compound may also possess these properties.
Mechanism of Action
The mechanism of action of N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs with Pyridazinone/Thiadiazole Cores
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound’s 4-propyl-thiadiazole group distinguishes it from BK80394, which features a 4-methyl-triazole sulfanyl group.
- Compared to acylthiourea derivatives (Yang et al., 2015), the carboxamide linkage in the target compound could reduce toxicity while maintaining hydrogen-bonding capacity for target binding .
- Replacing sulfur with selenium in selenadiazole analogs (Al-Smadi et al., 2004) alters electronic properties, often enhancing redox activity but increasing synthetic complexity .
Functional Group Modifications in Related Heterocycles
Table 2: Substituent Impact on Bioactivity
Analysis :
- The 4-propyl group in both the target compound and propiconazole (a triazole fungicide) suggests that alkyl chains at position 4 may stabilize hydrophobic interactions with enzyme active sites .
- Acylthiourea groups at position 5 (Yang et al., 2015) introduce additional hydrogen-bond donors, which correlate with increased antimicrobial potency but may also elevate metabolic instability .
Biological Activity
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide is a novel compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Compound Overview
This compound features a complex structure that includes a pyridazinone core and a thiadiazole moiety. Its unique chemical properties arise from the combination of these functional groups, which may influence its biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 302.38 g/mol |
| Structural Components | Pyridazinone core, cyclopropyl group, thiadiazole ring |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones.
- Introduction of the Cyclopropyl Group : Achieved through cyclopropanation reactions.
- Thiadiazole Moiety Formation : Involves reactions with thiosemicarbazides.
These steps are crucial for obtaining the desired compound with high purity and yield.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : In studies comparing various thiadiazole derivatives against pathogenic bacteria, the compound demonstrated potent antibacterial effects comparable to standard antibiotics like ciprofloxacin and diclofenac sodium .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated using in vitro assays. It showed considerable inhibition of protein denaturation in bovine serum albumin assays, which is indicative of its ability to mitigate inflammatory responses .
Cytotoxicity and Antitumor Activity
In cancer research contexts, derivatives of thiadiazole have been assessed for cytotoxicity against various cancer cell lines. The compound exhibited promising results in inhibiting cell growth and inducing apoptosis in specific cancer models .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to bacterial growth and inflammation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways involved in tumor growth and inflammation.
Case Studies
Several studies have highlighted the effectiveness of compounds within the same class:
- Study on Thiadiazoles : A series of thiadiazole derivatives were synthesized and tested for their antibacterial and anti-inflammatory activities. The results indicated that modifications to the thiadiazole ring significantly impacted biological efficacy .
- Cytotoxicity Assessment : A study focused on the cytotoxic effects of thiadiazole derivatives against human cancer cell lines revealed that certain structural modifications enhanced their potency against c-Met inhibitors .
Q & A
Q. What synthetic strategies are recommended for preparing N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization and carboxamide coupling. For example:
- Cyclopropane Integration : Introduce the cyclopropyl group early via nucleophilic substitution or transition-metal-catalyzed cross-coupling.
- Thiadiazole Formation : Use iodine and triethylamine in DMF to cyclize intermediate thiosemicarbazides, as demonstrated in analogous 1,3,4-thiadiazole syntheses .
- Carboxamide Coupling : Employ coupling agents like EDCI/HOBt in DMF with triethylamine, as shown in pyrazole-carboxamide syntheses .
- Purification : Column chromatography or recrystallization (e.g., ethanol) ensures purity. Confirm structures via - and -NMR, and LC-MS.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze - and -NMR for cyclopropane protons (δ ~0.5–1.5 ppm), pyridazinone carbonyl (δ ~160–170 ppm), and thiadiazole carbons.
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., [M+H] peak).
- HPLC-PDA : Assess purity (>95%) and detect impurities via reverse-phase chromatography.
Advanced Research Questions
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify targets, given the thiadiazole moiety’s potential kinase inhibition .
- Molecular Docking : Use Schrödinger Maestro or AutoDock to model interactions with active sites (e.g., ATP-binding pockets).
- Cellular Assays : Measure apoptosis (Annexin V/PI staining) or proliferation (MTT assay) in cancer cell lines. Validate via siRNA knockdown of suspected targets.
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Replicate assays (n ≥ 3) under standardized conditions (e.g., 72-hour incubation, 10% FBS).
- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation masking activity.
- Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify non-specific binding.
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Formulate as a salt (e.g., trifluoroacetate, as in UM-164 ) or use co-solvents (DMSO:PEG 400).
- CYP Inhibition Assays : Screen against CYP3A4/2D6 to predict drug-drug interactions.
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (target >10% for efficacy).
Data Analysis & Technical Challenges
Q. How can researchers differentiate between regioisomers or degradation products during analysis?
- Methodological Answer :
- LC-HRMS/MS : Use high-resolution mass spectrometry (e.g., Q-TOF) to distinguish isomers via fragmentation patterns.
- Stability Studies : Conduct forced degradation (acid/base/oxidative stress) and monitor byproducts via LC-UV/MS.
- 2D NMR : Employ --HSQC or NOESY to resolve ambiguous proton environments.
Q. What computational tools are recommended for predicting structure-activity relationships (SAR)?
- Methodological Answer :
- QSAR Modeling : Use MOE or ChemAxon to correlate substituent effects (e.g., cyclopropyl vs. methyl) with activity.
- Free Energy Perturbation (FEP) : Simulate binding energy changes upon structural modifications.
- ADMET Prediction : Employ SwissADME or pkCSM to forecast bioavailability and toxicity.
Synthesis & Characterization Troubleshooting
Q. Why might cyclization steps yield low product purity, and how can this be resolved?
- Methodological Answer :
- Side Reactions : Iodine-mediated cyclization (as in ) may generate sulfur byproducts. Optimize stoichiometry (e.g., iodine:TEA ratio).
- Workup Refinement : Quench with NaSO to remove excess iodine.
- In-Line Monitoring : Use ReactIR to track reaction progress and halt at peak product concentration.
Q. How to resolve discrepancies between theoretical and observed NMR spectra?
- Methodological Answer :
- Dynamic Effects : Check for tautomerism (e.g., pyridazinone enol-keto forms) via variable-temperature NMR.
- Impurity Subtraction : Compare with spectra of intermediates to identify residual starting materials.
Biological Evaluation
Q. What in vitro models are appropriate for assessing antitumor potential?
- Methodological Answer :
- Cell Panel Diversity : Test across NCI-60 cell lines to identify responsive cancer types.
- 3D Spheroid Assays : Use Matrigel-embedded spheroids to mimic tumor microenvironments.
- Combination Studies : Screen with standard chemotherapeutics (e.g., cisplatin) to detect synergism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
